molecular formula C19H14F2N6O2 B11420790 2-(3-(2-fluorobenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(4-fluorophenyl)acetamide

2-(3-(2-fluorobenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(4-fluorophenyl)acetamide

Cat. No.: B11420790
M. Wt: 396.3 g/mol
InChI Key: TUQCVBALVMBZGU-UHFFFAOYSA-N
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Description

N-(4-FLUOROPHENYL)-2-{3-[(2-FLUOROPHENYL)METHYL]-7-OXO-3H,6H,7H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-6-YL}ACETAMIDE is a complex organic compound that belongs to the class of triazolopyrimidines This compound is characterized by the presence of fluorine atoms, which can significantly influence its chemical properties and biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-FLUOROPHENYL)-2-{3-[(2-FLUOROPHENYL)METHYL]-7-OXO-3H,6H,7H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-6-YL}ACETAMIDE typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:

    Formation of the triazolopyrimidine core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a hydrazine derivative and a β-keto ester, under acidic or basic conditions.

    Introduction of the fluorophenyl groups: This step involves the use of fluorinated benzyl halides in a nucleophilic substitution reaction.

    Acetylation: The final step involves the acetylation of the intermediate compound to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(4-FLUOROPHENYL)-2-{3-[(2-FLUOROPHENYL)METHYL]-7-OXO-3H,6H,7H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-6-YL}ACETAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenated reagents and catalysts like palladium on carbon can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce primary or secondary amines.

Scientific Research Applications

N-(4-FLUOROPHENYL)-2-{3-[(2-FLUOROPHENYL)METHYL]-7-OXO-3H,6H,7H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-6-YL}ACETAMIDE has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.

    Materials Science: The compound’s properties make it suitable for use in the development of advanced materials, such as polymers and coatings.

    Biological Studies: It is used in studies to understand its interaction with biological targets, which can provide insights into its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism of action of N-(4-FLUOROPHENYL)-2-{3-[(2-FLUOROPHENYL)METHYL]-7-OXO-3H,6H,7H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-6-YL}ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the compound can enhance its binding affinity to these targets, leading to modulation of their activity. This can result in various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-FLUOROPHENYL)-2-{3-[(2-CHLOROPHENYL)METHYL]-7-OXO-3H,6H,7H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-6-YL}ACETAMIDE
  • N-(4-FLUOROPHENYL)-2-{3-[(2-BROMOPHENYL)METHYL]-7-OXO-3H,6H,7H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-6-YL}ACETAMIDE

Uniqueness

The presence of fluorine atoms in N-(4-FLUOROPHENYL)-2-{3-[(2-FLUOROPHENYL)METHYL]-7-OXO-3H,6H,7H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-6-YL}ACETAMIDE distinguishes it from similar compounds. Fluorine can significantly alter the compound’s chemical properties, such as its lipophilicity, metabolic stability, and binding affinity to biological targets. This makes it a valuable compound for various applications, particularly in medicinal chemistry.

Properties

Molecular Formula

C19H14F2N6O2

Molecular Weight

396.3 g/mol

IUPAC Name

N-(4-fluorophenyl)-2-[3-[(2-fluorophenyl)methyl]-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide

InChI

InChI=1S/C19H14F2N6O2/c20-13-5-7-14(8-6-13)23-16(28)10-26-11-22-18-17(19(26)29)24-25-27(18)9-12-3-1-2-4-15(12)21/h1-8,11H,9-10H2,(H,23,28)

InChI Key

TUQCVBALVMBZGU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CN2C3=C(C(=O)N(C=N3)CC(=O)NC4=CC=C(C=C4)F)N=N2)F

Origin of Product

United States

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